3-(4-Bromophenoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H8BrClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a bromophenoxy group attached to a benzene ring, which is further connected to a sulfonyl chloride group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The bromophenoxy group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-(4-Bromophenoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromophenoxy group can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a bromophenoxy group.
4-Bromobenzenesulfonyl chloride: Lacks the phenoxy group, making it less versatile in certain reactions.
Uniqueness
3-(4-Bromophenoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C12H8BrClO3S |
---|---|
Molecular Weight |
347.61 g/mol |
IUPAC Name |
3-(4-bromophenoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H |
InChI Key |
MXZQOZOOTKSTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.